2-Allylaniline Hydrochloride
Overview
Description
2-Allylaniline Hydrochloride is an organic compound with the molecular formula C9H11N·HCl. It is a derivative of aniline, where an allyl group is attached to the nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allylaniline Hydrochloride can be achieved through several methods. One common approach involves the ortho-selective benzylic C(sp3)–H alkenylation of 2-methyl tertiary anilines with internal alkynes using a half-sandwich scandium catalyst . This method provides high yields and selectivity, making it an efficient route for producing 2-Allylaniline derivatives.
Industrial Production Methods: This process typically requires the use of catalysts and specific reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Allylaniline Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to the parent aniline or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the allyl group or the aniline moiety is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
2-Allylaniline Hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of allyl groups on biological systems.
Industry: This compound is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Allylaniline Hydrochloride exerts its effects involves interactions with various molecular targets. The allyl group can participate in reactions that modify the activity of enzymes or other proteins. Additionally, the aniline moiety can interact with biological receptors, influencing cellular pathways and processes .
Comparison with Similar Compounds
N-Allylaniline: Similar in structure but lacks the hydrochloride component.
2-Methyl Aniline: Another derivative of aniline with a methyl group instead of an allyl group.
2-Chloroaniline: Contains a chlorine atom instead of an allyl group.
Uniqueness: 2-Allylaniline Hydrochloride is unique due to the presence of both the allyl group and the hydrochloride component. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
2-prop-2-enylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c1-2-5-8-6-3-4-7-9(8)10;/h2-4,6-7H,1,5,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUTZGMYXDQKNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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